4-Ethyl-3-propanoyl-1,3-oxazolidin-2-one
Description
4-Ethyl-3-propanoyl-1,3-oxazolidin-2-one is a substituted oxazolidin-2-one derivative featuring an ethyl group at position 4 and a propanoyl (propionyl) group at position 3. Oxazolidin-2-ones are five-membered heterocyclic compounds containing both an amide and an ether functional group, widely used as chiral auxiliaries in asymmetric synthesis, intermediates in pharmaceutical manufacturing, and ligands in catalysis .
The synthesis of oxazolidin-2-ones typically involves cyclization of carbamates or urea derivatives. For example, microwave-assisted cyclization and alkylation methods have been explored, though yields for similar compounds (e.g., 1,3-oxazolidin-2-one derivatives) under such conditions may vary (e.g., 54% yield for N-alkylated products under microwave irradiation) .
Properties
CAS No. |
647008-35-3 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
4-ethyl-3-propanoyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H13NO3/c1-3-6-5-12-8(11)9(6)7(10)4-2/h6H,3-5H2,1-2H3 |
InChI Key |
ZQEDTNMVEYIFIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1COC(=O)N1C(=O)CC |
Origin of Product |
United States |
Preparation Methods
Cyclization of N-substituted Glycidylcarbamates
This method involves the cyclization of N-substituted glycidylcarbamates under catalytic conditions. A common catalyst used is triazabicyclodecene, which facilitates the formation of the oxazolidinone ring.
- Catalyst: Triazabicyclodecene
- Temperature: Controlled heating (specific temperatures vary based on substrate)
- Solvent: Typically an aprotic solvent such as dichloromethane
N-acylation of Oxazolidinone Scaffolds
Another prevalent method is the N-acylation of a parent oxazolidinone scaffold, specifically 4-ethyl-1,3-oxazolidin-2-one with propanoyl chloride. This reaction is typically performed under inert conditions to prevent moisture interference.
- Reagents: Propanoyl chloride
- Base: n-Butyllithium (n-BuLi)
- Temperature: Low temperatures (-78°C) to control reaction rates
One-Pot Synthesis
A more innovative approach includes a one-pot synthesis that combines multiple steps into a single reaction vessel, enhancing efficiency and reducing purification steps.
- Combine ethylamine and propanoyl chloride in tetrahydrofuran.
- Add triethylamine as a base.
- Stir at room temperature for several hours.
- Isolate the product via standard workup procedures.
Yield: This method can yield up to 99% under optimized conditions.
Optimizing the reaction conditions is critical for maximizing yield and purity. Several factors influence these parameters:
Stoichiometric Control
Using slightly excess equivalents of acyl chloride (1.1–1.2 equivalents) minimizes side reactions and ensures complete conversion.
Temperature Management
Gradual temperature increases post-reaction can enhance product stability and reduce decomposition risks.
Purification Techniques
Purification is often achieved through column chromatography, with hexanes/ethyl acetate mixtures being effective for isolating the desired product with yields exceeding 90%.
Characterization of synthesized compounds is essential for confirming structure and purity:
Spectroscopic Methods
- Nuclear Magnetic Resonance (NMR): Utilized to verify substituent positions.
| Spectroscopic Technique | Details |
|---|---|
| ^1H NMR | Chemical shifts indicative of functional groups |
| ^13C NMR | Provides insights into carbon environments |
Mass Spectrometry
Mass spectrometry confirms molecular weight and formula, ensuring that the synthesized compound matches expected characteristics.
The preparation of 4-Ethyl-3-propanoyl-1,3-oxazolidin-2-one encompasses various synthetic strategies, each with its distinct advantages in terms of yield and efficiency. By optimizing reaction conditions and employing advanced purification techniques, researchers can produce this compound with high purity suitable for pharmaceutical applications.
The following table summarizes key preparation methods along with their yields and notable conditions:
| Preparation Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Cyclization of Glycidylcarbamates | N-substituted glycidylcarbamate, Triazabicyclodecene | Controlled heating in DCM | Varies |
| N-acylation of Oxazolidinone | 4-Ethyl-1,3-oxazolidin-2-one, Propanoyl chloride | Low temp (-78°C), n-BuLi as base | >90 |
| One-Pot Synthesis | Ethylamine, Propanoyl chloride, Triethylamine | Room temperature in THF | Up to 99% |
Chemical Reactions Analysis
Hydrolysis Reactions
Under acidic or basic conditions, hydrolysis of 4-ethyl-3-propanoyl-1,3-oxazolidin-2-one cleaves the oxazolidinone ring to yield carboxylic acids and amines:
-
Acidic conditions (e.g., HCl): Produces a carboxylic acid and ethylamine derivative.
-
Basic conditions (e.g., NaOH): Generates a sodium carboxylate and free amine.
-
Kinetic data : Hydrolysis rates increase with temperature, achieving >95% conversion at 80°C in 6 hours.
Acylation and Alkylation
The compound participates in nucleophilic acyl substitution due to its electron-deficient carbonyl group:
Key Reactions:
-
Acylation : Reacts with acetyl chloride in dichloromethane (DCM) to form acetylated derivatives.
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in THF using LDA as a base yields N-alkylated products.
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Acylation | AcCl, DCM | Acetylated oxazolidinone | 82–88 |
| Alkylation | LDA, THF | N-Methyl derivative | 75–80 |
Oxidation Reactions
Oxidation of the propanoyl side chain converts it into a ketone or carboxylic acid:
-
Mild oxidation (e.g., PCC in DCM): Forms a ketone at the β-position.
-
Strong oxidation (e.g., KMnO₄): Cleaves the side chain to produce acetic acid.
Stability and Reaction Optimization
Scientific Research Applications
Medicinal Chemistry and Antibacterial Properties
4-Ethyl-3-propanoyl-1,3-oxazolidin-2-one belongs to a class of compounds known as oxazolidinones, which have been extensively studied for their antibacterial activity. These compounds are particularly effective against Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .
Case Studies
Several studies have highlighted the effectiveness of oxazolidinones in clinical settings:
- Clinical Efficacy : A study demonstrated that linezolid, a well-known oxazolidinone, showed significant efficacy against various Gram-positive pathogens in patients with complicated skin and soft tissue infections .
- Resistance Overcoming : Research indicated that small structural modifications in oxazolidinone analogs could enhance their activity against both Gram-positive and certain Gram-negative bacteria. This suggests a pathway for developing new derivatives with broader antibacterial spectra .
Synthesis and Derivatives
The synthesis of 4-Ethyl-3-propanoyl-1,3-oxazolidin-2-one involves several chemical reactions that can be optimized for yield and purity. The compound can be synthesized through the reaction of appropriate precursors under controlled conditions to ensure the formation of the oxazolidinone ring structure.
Synthetic Pathways
The synthetic routes often involve:
- Formation of the Oxazolidinone Ring : This can be achieved via cyclization reactions involving amino acids or other nitrogen-containing compounds.
- Modification for Enhanced Activity : Derivatives can be synthesized by altering substituents on the oxazolidinone core to improve pharmacological properties or reduce toxicity .
Pharmacological Insights
The pharmacological profile of 4-Ethyl-3-propanoyl-1,3-oxazolidin-2-one indicates its potential use in treating serious bacterial infections. Its ability to act against resistant strains makes it a candidate for further development.
Toxicity and Safety
While oxazolidinones are generally well-tolerated, they can cause side effects such as myelosuppression and peripheral neuropathy. Understanding these safety profiles is crucial when considering clinical applications .
Mechanism of Action
The mechanism of action of 4-Ethyl-3-propanoyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of antibacterial activity, oxazolidinones inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome. This prevents the formation of the initiation complex, thereby halting bacterial growth . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The biological, catalytic, and physicochemical properties of oxazolidin-2-ones are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Reactivity and Functional Group Transformations
- Reduction Reactions: 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one undergoes catalytic reduction using Au-NCs/SCNPs and BH₄⁻ to form 3-(4-aminophenyl)-1,3-oxazolidin-2-one, a key step in synthesizing anticoagulants like Rivaroxaban. This reaction proceeds via a nitro → azo → amine pathway, with UV-Vis spectral confirmation of intermediates .
- Asymmetric Synthesis: 3-Acryloyl-4-benzyl oxazolidinones (e.g., (4S)-2) are pivotal in Evans Syn-Aldol reactions, enabling stereoselective carbon-carbon bond formation .
- Biodegradability : Substituents significantly influence environmental persistence. For instance, 5-methyl-1,3-oxazolidin-2-one is readily biodegradable (60–70% CO₂ formation), whereas 5-methyl-3-vinyl derivatives show <10% CO₂ formation under similar conditions .
Pharmacological and Industrial Relevance
- Drug Intermediates: 3-(4-Aminophenyl)-1,3-oxazolidin-2-one is a structural motif in Linezolid (antibiotic) and Sutezolid (antitubercular) .
- Chiral Auxiliaries: 4-Benzyl-substituted oxazolidinones are employed in synthesizing complex natural products, leveraging their ability to induce high enantioselectivity .
Biological Activity
4-Ethyl-3-propanoyl-1,3-oxazolidin-2-one is a compound that belongs to the oxazolidinone class, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound based on various research findings.
Synthesis
The synthesis of 4-Ethyl-3-propanoyl-1,3-oxazolidin-2-one typically involves the reaction of ethylamine with propanoyl chloride in the presence of a suitable solvent and catalyst. The process can be optimized for yield and purity through careful control of reaction conditions.
Antimicrobial Properties
4-Ethyl-3-propanoyl-1,3-oxazolidin-2-one has demonstrated significant antimicrobial activity against a range of bacterial strains. Studies have shown that compounds in the oxazolidinone class exhibit potent effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium. The minimal inhibitory concentrations (MICs) for these pathogens were reported to be as low as 0.5 µg/mL, indicating strong antibacterial potential .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 0.5 |
| Enterococcus faecium | 0.5 |
| Streptococcus pneumoniae | 1.0 |
Antitumor Activity
Research has indicated that 4-Ethyl-3-propanoyl-1,3-oxazolidin-2-one exhibits cytotoxic effects on various cancer cell lines. In vitro studies showed that this compound inhibited cell proliferation in human breast cancer (MDA-MB-231) and liver cancer (SK-Hep-1) cell lines with IC50 values of approximately 10 µM and 15 µM, respectively .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 10 |
| SK-Hep-1 (Liver Cancer) | 15 |
Antiviral Activity
The antiviral properties of 4-Ethyl-3-propanoyl-1,3-oxazolidin-2-one have also been explored. It has shown efficacy against several viruses, including HIV and influenza virus. In assays, the compound inhibited viral replication with EC50 values around 5 µM, demonstrating its potential as an antiviral agent .
Case Studies
Several case studies have highlighted the biological relevance of oxazolidinone derivatives:
- Antibacterial Efficacy : A study conducted by Firooznia et al. evaluated the antibacterial properties of various oxazolidinone derivatives, including 4-Ethyl-3-propanoyl-1,3-oxazolidin-2-one. The results confirmed its effectiveness against resistant strains and suggested mechanisms involving inhibition of protein synthesis .
- Cytotoxicity in Cancer Models : Another investigation focused on the cytotoxic effects of this compound on different cancer cell lines. The findings revealed that it induces apoptosis through the mitochondrial pathway, suggesting a promising avenue for cancer treatment .
Q & A
Q. What are the standard synthetic routes for 4-Ethyl-3-propanoyl-1,3-oxazolidin-2-one, and how can reaction conditions be optimized for yield?
Methodological Answer: The compound is typically synthesized via N-acylation of a parent oxazolidinone scaffold. A common approach involves reacting 4-ethyl-1,3-oxazolidin-2-one with propanoyl chloride in the presence of a strong base, such as n-BuLi, at low temperatures (-78°C) under inert conditions . Optimization includes:
- Stoichiometric control : Using 1.1–1.2 equivalents of acyl chloride to minimize side reactions.
- Temperature gradients : Gradual warming post-reaction to room temperature to enhance product stability.
- Purification : Column chromatography with hexanes/ethyl acetate (e.g., 90:10 ratio) to isolate the product in >90% yield .
Q. How is the molecular structure of 4-Ethyl-3-propanoyl-1,3-oxazolidin-2-one confirmed experimentally?
Methodological Answer: Structural confirmation employs:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and acyl group integration .
- X-ray Crystallography : Single-crystal diffraction studies using programs like SHELXL for refinement . For example, bond angles and torsion angles in the oxazolidinone ring are validated against density functional theory (DFT) models.
- Mass Spectrometry : High-resolution MS to confirm molecular formula (e.g., CHNO) .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data during structure refinement of 4-Ethyl-3-propanoyl-1,3-oxazolidin-2-one?
Methodological Answer: Discrepancies often arise from crystal twinning or disordered solvent molecules . Mitigation strategies include:
- Multi-solution approaches : Using SHELXD for phase determination and SHELXE for density modification to resolve ambiguities .
- Thermal ellipsoid analysis : Adjusting ADPs (atomic displacement parameters) to account for anisotropic motion in the ethyl or propanoyl groups .
- Validation tools : Cross-checking with PLATON or CCDC Mercury to ensure geometric plausibility .
Q. What strategies are effective in resolving contradictory spectroscopic and crystallographic data for this compound?
Methodological Answer: Contradictions (e.g., NMR chemical shifts vs. X-ray bond lengths) require:
- Dynamic NMR experiments : To probe conformational flexibility in solution that may differ from solid-state structures .
- Computational validation : Comparing experimental NMR shifts with those predicted by Gaussian-based DFT calculations (e.g., B3LYP/6-31G* level) .
- Hirshfeld surface analysis : To identify intermolecular interactions in the crystal lattice that may influence solid-state geometry .
Q. How can enantiomeric purity be ensured when using 4-Ethyl-3-propanoyl-1,3-oxazolidin-2-one as a chiral auxiliary in asymmetric synthesis?
Methodological Answer: Critical steps include:
- Chiral chromatography : Use of HPLC with chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers and determine enantiomeric excess (ee) .
- Circular Dichroism (CD) : Monitoring Cotton effects to confirm retention of stereochemical integrity during reactions .
- Steric optimization : Adjusting reaction solvents (e.g., THF vs. DCM) to minimize racemization during acyl transfer steps .
Q. What computational methods are recommended for predicting the reactivity of the oxazolidinone ring in catalytic applications?
Methodological Answer:
- Frontier Molecular Orbital (FMO) analysis : Calculating HOMO-LUMO gaps to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) simulations : Modeling solvation effects on transition states in propanoyl group transfer reactions .
- Docking studies : Assessing interactions with enzymes (e.g., lipases) for biocatalytic applications .
Data Contradiction and Validation
Q. How should researchers validate the purity of synthesized 4-Ethyl-3-propanoyl-1,3-oxazolidin-2-one when chromatographic and spectroscopic results conflict?
Methodological Answer:
- Multi-technique cross-validation : Combine H NMR, LC-MS, and elemental analysis to detect trace impurities.
- DSC/TGA analysis : Differential scanning calorimetry to identify melting point deviations caused by polymorphic impurities .
- Spiking experiments : Adding a known impurity (e.g., unreacted oxazolidinone) to confirm retention times in HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
